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Compound of Interest

Compound Name: Dhp-218

Cat. No.: B1670373 Get Quote

Disclaimer: Initial searches for "Dhp-218" did not yield specific results. This document focuses

on the extensively researched antimalarial compound P218, a selective Plasmodium

falciparum dihydrofolate reductase (PfDHFR) inhibitor, which is presumed to be the intended

subject of the query.

This technical guide provides a comprehensive overview of the in vitro characterization of

P218, a promising antimalarial drug candidate. The information is tailored for researchers,

scientists, and drug development professionals, presenting key data in a structured format,

detailing experimental protocols, and illustrating relevant pathways and workflows.

Core Compound Profile
P218 is a potent and selective inhibitor of the Plasmodium falciparum dihydrofolate reductase

(PfDHFR) enzyme.[1][2] It has been specifically designed to be effective against parasite

strains that have developed resistance to other antifolate drugs like pyrimethamine.[1][3] The

mechanism of action involves the disruption of the folate biosynthetic pathway, which is

essential for the synthesis of nucleic acids and amino acids in the malaria parasite.

Quantitative In Vitro Activity
The in vitro potency of P218 has been evaluated across various strains and life-cycle stages of

P. falciparum. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of P218 against P. falciparum
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Assay Type
Parasite
Stage

P.
falciparum
Strain(s)

Potency
Metric

Value Reference

Liver-stage

screening

assay

Schizonts Not Specified EC₅₀ < 0.012 µM [1]

Ex vivo

susceptibility
Blood stages

Ugandan field

isolates
IC₅₀ (median) 0.6 nM

In vitro

activity
Blood stages

Pyrimethamin

e-resistant

(quadruple

mutant)

- Highly Active

Table 2: In Vivo Efficacy of P218 in Mouse Models

Mouse Model Parasite Strain Efficacy Metric Value Reference

CD-1 mice
Plasmodium

chabaudi
ED₉₀ 0.75 mg/kg

SCID mice

(humanized with

human red blood

cells)

P. falciparum

(quadruple

mutant)

ED₅₀ 0.3 mg/kg

SCID mice

(humanized with

human red blood

cells)

P. falciparum

(quadruple

mutant)

ED₉₀ 1 mg/kg

Experimental Protocols
This section details the methodologies for key in vitro assays used to characterize P218.

3.1. PfDHFR Enzyme Inhibition Assay
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This assay quantifies the inhibitory activity of P218 against the PfDHFR enzyme by monitoring

the consumption of a cofactor, NADPH.

Principle: The enzymatic activity of DHFR is measured by the decrease in absorbance at 340

nm, which corresponds to the oxidation of NADPH to NADP⁺.

Materials:

Recombinant PfDHFR enzyme

Dihydrofolate (DHF) substrate

NADPH cofactor

Assay Buffer (e.g., 50 mM Tris pH 7.2, 75 mM β-mercaptoethanol, 1 mg/mL BSA)

P218 compound (dissolved in DMSO)

96-well microplate

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

Prepare a master mix containing DHF and NADPH in the assay buffer to a final

concentration of 100 µM each.

Dispense 2 µL of P218 in DMSO into the wells of a 96-well plate.

Add 178 µL of the master mix to each well.

Initiate the reaction by adding 20 µL of the PfDHFR enzyme solution and mix immediately.

Monitor the decrease in absorbance at 340 nm for a set period (e.g., 80 seconds to 20

minutes) in kinetic mode.

The rate of NADPH consumption is calculated from the linear phase of the reaction.
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The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against a

range of P218 concentrations.

3.2. In Vitro Parasite Growth Inhibition Assay (Cell-Based Assay)

This assay determines the efficacy of P218 in inhibiting the growth of P. falciparum in an in vitro

culture of human red blood cells.

Principle: The proliferation of parasites in red blood cells is quantified in the presence of

varying concentrations of the test compound.

Materials:

Synchronized P. falciparum culture (e.g., ring stage)

Human red blood cells

Complete culture medium (e.g., RPMI-1640 with supplements)

P218 compound (serial dilutions)

96-well microplate

Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂

Method for quantifying parasite growth (e.g., SYBR Green I based fluorescence assay,

microscopy, or flow cytometry)

Procedure:

Prepare serial dilutions of P218 in the complete culture medium.

Add the diluted compound to a 96-well microplate.

Add the parasite culture (typically at 0.5% parasitemia and 2% hematocrit) to each well.

Incubate the plate for 72-96 hours under the specified gas conditions at 37°C.
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Quantify parasite growth using a suitable method. For SYBR Green I assay, lyse the cells

and add SYBR Green I dye, then measure fluorescence.

The EC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.

Visualizations: Pathways and Workflows
4.1. Folate Biosynthesis Pathway and P218 Inhibition

The following diagram illustrates the folate biosynthesis pathway in Plasmodium falciparum and

the inhibitory action of P218.
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Caption: P218 inhibits PfDHFR, blocking the conversion of DHF to THF.

4.2. Experimental Workflow for In Vitro Characterization

This diagram outlines the typical workflow for the in vitro characterization of an antimalarial

compound like P218.
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Caption: Workflow for determining the in vitro efficacy of P218.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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